

Commercial Suppliers of Research-Grade Ethyl 2-(dimethylamino)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(dimethylamino)acetate

Cat. No.: B1347004

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers offering research-grade **Ethyl 2-(dimethylamino)acetate** (CAS No. 33229-89-9). This document is intended to assist researchers, scientists, and drug development professionals in sourcing this chemical compound by presenting key data in a structured format, alongside illustrative experimental workflows and conceptual signaling pathways.

Introduction to Ethyl 2-(dimethylamino)acetate

Ethyl 2-(dimethylamino)acetate is a glycine analogue that serves as a versatile building block in organic synthesis.^[1] Its utility in the synthesis of more complex molecules makes it a compound of interest for researchers in medicinal chemistry and drug discovery. It is typically available as a colorless to light yellow liquid.^[2]

Commercial Suppliers and Specifications

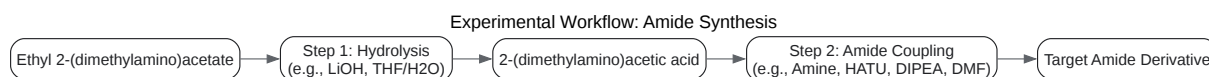
The following table summarizes the specifications of research-grade **Ethyl 2-(dimethylamino)acetate** available from various commercial suppliers. This data has been compiled from publicly available information on the suppliers' websites. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

Supplier	Purity	Appearance	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Notes
MedChem Express	≥98.0% (typically 99.70% by GC)	Colorless to light yellow liquid	33229-89-9	C6H13NO 2	131.18	Provides HNMR and GC data on their website.[2]
InvivoChem	≥98%	Colorless to light yellow liquid	33229-89-9	C6H13NO 2	131.18	
Alfa Chemistry	96%	Colourless to slightly yellow-green liquid	33229-89-9	C6H13NO 2	131.175	[3]
Matrix Fine Chemicals	Not specified	Not specified	33229-89-9	C6H13NO 2	131.175	[4]
Merck (Leyan)	98%	Liquid	33229-89-9	C6H13NO 2	Not specified	[5]
BIOZOL	Not specified	Not specified	33229-89-9	C6H13NO 2	Not specified	Distributed from MedChem Express.[6]

Experimental Protocols

While specific, detailed experimental protocols for the direct use of **Ethyl 2-(dimethylamino)acetate** in biological assays are not widely published, its primary application lies in its use as a chemical intermediate. Below is a representative experimental workflow for the synthesis of a hypothetical bioactive amide derivative using **Ethyl 2-(dimethylamino)acetate** as a starting material.

General Workflow for Amide Synthesis



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Caption: General workflow for the synthesis of an amide derivative.

Detailed Methodology

Step 1: Hydrolysis of **Ethyl 2-(dimethylamino)acetate**

- **Dissolution:** Dissolve **Ethyl 2-(dimethylamino)acetate** (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
- **Addition of Base:** Add lithium hydroxide (LiOH) (e.g., 1.5 equivalents) to the solution.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.
- **Extraction:** Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(dimethylamino)acetic acid.

Step 2: Amide Coupling

- **Dissolution:** Dissolve the resulting 2-(dimethylamino)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

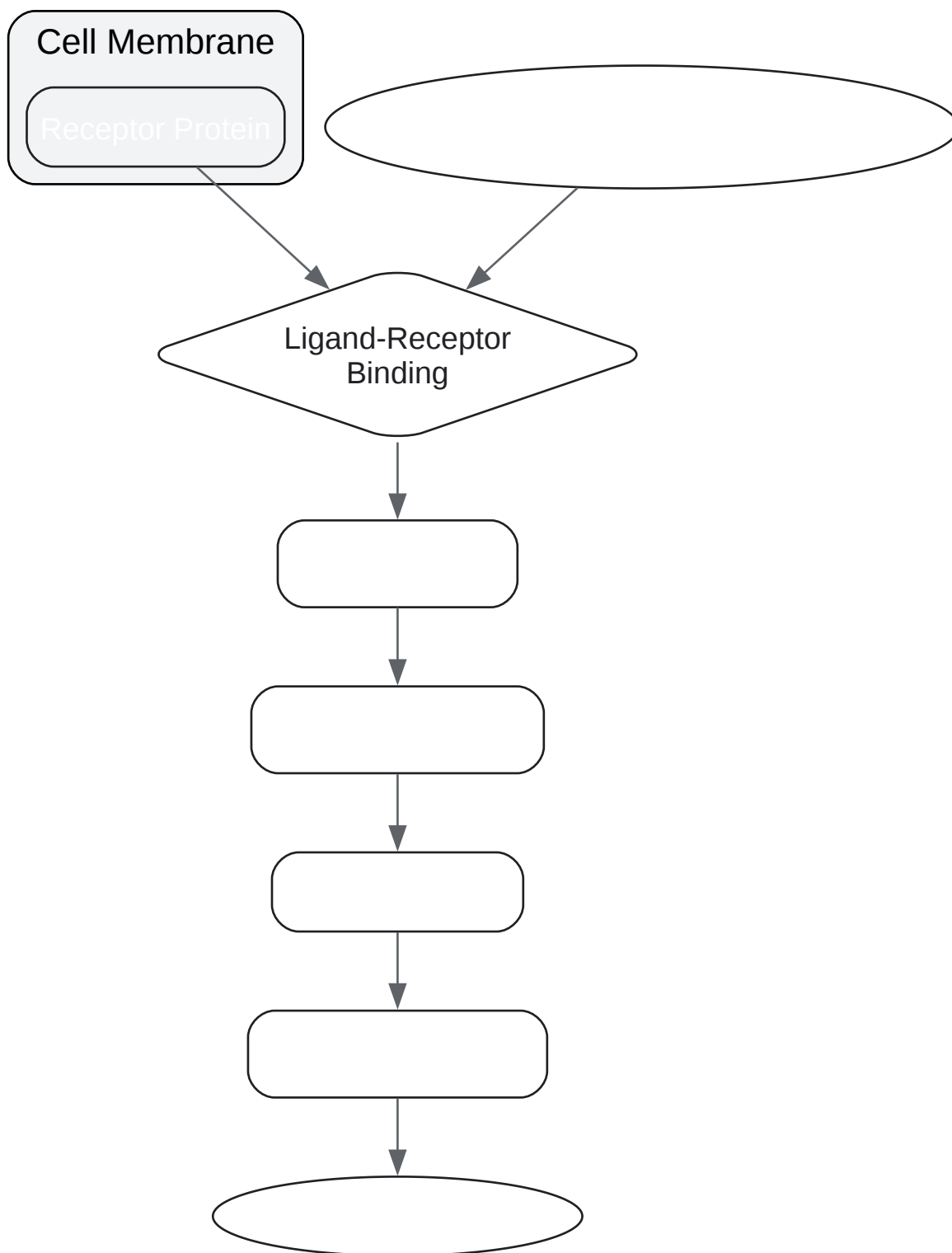
- **Addition of Reagents:** Add the desired primary or secondary amine (1.1 equivalents), a coupling agent such as HATU (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
- **Reaction:** Stir the mixture at room temperature for several hours to overnight.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Purification:** Upon completion, purify the reaction mixture using an appropriate method, such as column chromatography on silica gel, to isolate the target amide derivative.

Signaling Pathways: A Conceptual Framework

There is currently no direct scientific literature implicating **Ethyl 2-(dimethylamino)acetate** in specific signaling pathways. However, as a glycine analogue, it is conceivable that its derivatives could interact with biological systems in a number of ways. The following diagram presents a hypothetical signaling pathway where a derivative of **Ethyl 2-(dimethylamino)acetate** could potentially act as a ligand for a receptor, initiating a downstream signaling cascade.

This is a hypothetical pathway for illustrative purposes only.

Hypothetical Signaling Pathway

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Caption: A hypothetical signaling cascade initiated by a bioactive derivative.

Conclusion

Ethyl 2-(dimethylamino)acetate is a readily available research chemical from several reputable suppliers, with purities generally suitable for synthetic applications. While detailed biological activity and specific experimental protocols for this compound are not extensively documented, its utility as a synthetic intermediate is clear. The provided conceptual workflows and pathways aim to equip researchers with a foundational understanding for incorporating this molecule into their research and development endeavors. It is imperative for researchers to consult lot-specific documentation and perform appropriate analytical characterization before use.

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